molecular formula C20H19ClN4O2S B2788765 N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921467-64-3

N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2788765
CAS No.: 921467-64-3
M. Wt: 414.91
InChI Key: MJLHWWSHLSWFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-15(8-12)22-19(27)25-20-23-16(11-28-20)10-18(26)24-17-9-14(21)7-6-13(17)2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLHWWSHLSWFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Urea Formation: The thiazole intermediate can then be reacted with an isocyanate to form the urea derivative.

    Acetamide Formation: Finally, the urea derivative can be acylated with an appropriate acyl chloride to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: Similar structure with a different substituent on the phenyl ring.

    N-(5-chloro-2-methylphenyl)-2-(2-(3-(o-tolyl)ureido)thiazol-4-yl)acetamide: Another isomer with a different position of the methyl group.

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a urea moiety, and aromatic substituents. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
  • Urea Derivative Formation : The thiazole intermediate is reacted with an isocyanate.
  • Final Coupling : The urea derivative is coupled with 5-chloro-2-methylphenyl acetic acid to yield the final product.

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of this compound, particularly against hepatocellular carcinoma (HCC). Key findings include:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects on HepG2 cells, with an IC50 value of 0.62 ± 0.34 μM, outperforming Sorafenib (IC50 = 1.62 ± 0.27 μM) in terms of potency .
  • Mechanisms of Action :
    • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle .
    • Induction of Apoptosis : The compound triggers early-stage apoptosis in treated cells .
    • Inhibition of Cell Migration : It significantly reduces the migratory capabilities of cancer cells, which is crucial for metastasis prevention .

Target Identification

Molecular profiling has identified Insulin-like Growth Factor 1 Receptor (IGF1R) as a primary target for this compound. It inhibits IGF1R activity by approximately 76.84% at a concentration of 10 μM, suggesting its role as a potential therapeutic agent in targeting specific oncogenic pathways .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)Mechanism of ActionTarget
This compound0.62 ± 0.34G2/M arrest, apoptosis inductionIGF1R
Sorafenib1.62 ± 0.27Multi-target kinase inhibitorVarious kinases

This table illustrates the superior potency and specific action mechanism of this compound compared to established treatments like Sorafenib.

Case Studies and Research Findings

A study conducted on various thiazole derivatives indicated that those with similar structural motifs exhibited varying levels of biological activity, emphasizing the importance of specific substitutions in enhancing anticancer efficacy . Furthermore, ongoing research aims to explore additional mechanisms through which this compound may exert its effects, including potential interactions with other cellular pathways involved in cancer progression.

Q & A

Basic: What are the critical synthetic considerations to achieve high purity of N-(5-chloro-2-methylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?

Answer:
The synthesis requires meticulous control of:

  • Reaction conditions : Optimal temperature (e.g., reflux at 80–100°C), solvent systems (e.g., toluene:water mixtures for phase separation), and reaction duration (5–7 hours for azide substitutions) to minimize side products .
  • Stepwise acylation : Sequential introduction of the ureido and acetamide groups to avoid steric hindrance, as seen in analogous thiazole-acetamide syntheses .
  • Purification : Use of recrystallization (ethanol or ethanol-DMF mixtures) or column chromatography to isolate the final product, monitored by TLC (hexane:ethyl acetate, 9:1) .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions on the thiazole and aryl rings, with emphasis on ureido NH protons (δ 8.5–10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragment patterns consistent with the acetamide-thiazole backbone .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile:water gradient) to assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 3–9 buffers) .

Advanced: How can researchers resolve contradictory bioactivity data across different assays?

Answer:

  • Mechanistic validation : Use biochemical assays (e.g., enzyme inhibition kinetics) to distinguish direct target engagement from off-target effects. For example, inconsistent cytotoxicity in cancer cell lines may require ATPase/GTPase activity profiling to rule out nonspecific energy pathway disruption .
  • Dosage optimization : Re-evaluate dose-response curves using log-scale concentrations (1 nM–100 µM) to identify threshold effects, as seen in thiazole-urea analogs .
  • Solubility correction : Account for solubility limitations (e.g., DMSO stock precipitation in aqueous buffers) by measuring dissolved compound concentrations via UV-Vis spectroscopy .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core-modification : Compare m-tolyl vs. p-tolyl analogs (from ) to assess how substituent position affects target binding. For example, m-tolyl may enhance hydrophobic interactions in enzyme pockets .
  • Functional group swaps : Replace the chloro group on the phenyl ring with methoxy or fluoro to study electronic effects on bioactivity, as demonstrated in related acetamide derivatives .
  • Bioisosteric replacement : Substitute the thiazole ring with 1,3,4-thiadiazole to evaluate ring electronegativity’s impact on potency, referencing anti-inflammatory SAR models .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

  • Kinase inhibition : Thiazole-ureido analogs show affinity for tyrosine kinases (e.g., EGFR) via hydrogen bonding with the ureido group and π-π stacking of the aryl rings .
  • Antimicrobial activity : The chloro-methylphenyl group may disrupt bacterial membrane integrity, similar to thiadiazole-acetamide derivatives .
  • Apoptosis induction : Preliminary data on related compounds suggest caspase-3/7 activation in cancer cells, warranting flow cytometry validation with annexin V/PI staining .

Advanced: How can in silico modeling optimize target interaction studies?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with crystallized targets (e.g., PDB: 1M17 for kinases). Prioritize docking poses where the m-tolyl group occupies hydrophobic subpockets .
  • QM/MM simulations : Calculate charge distribution via HOMO-LUMO gaps (e.g., at B3LYP/6-31G* level) to predict nucleophilic attack sites on the thiazole ring .
  • ADMET prediction : Employ SwissADME to optimize logP (target 2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration, critical for neuro-targeted studies .

Basic: What solvent systems are recommended for stability testing?

Answer:

  • Aqueous buffers : PBS (pH 7.4) and acetate buffer (pH 5.0) to simulate physiological and lysosomal conditions, respectively. Monitor degradation via HPLC at 24/48/72-hour intervals .
  • Organic solvents : DMSO for stock solutions (≤1% v/v in assays) and acetonitrile for analytical dilutions to prevent aggregation .

Advanced: How to address low yield in the final acylation step?

Answer:

  • Catalyst screening : Test DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to accelerate acylation of sterically hindered amines .
  • Temperature modulation : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-acylation) while maintaining reagent solubility .
  • In situ activation : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids pre-reactant, as validated in chloroacetamide syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.